2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c17-12-16(19)18-14-6-8-15(9-7-14)20-11-10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRAOSQYKWUPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies for the structural characterization and purity assessment of this compound. As a key intermediate in medicinal chemistry, understanding its chemical structure with high fidelity is paramount for its application in the synthesis of novel therapeutic agents. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each analytical technique, ensuring a thorough understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a synthetic organic compound featuring a bromoacetamide functional group, which is a versatile alkylating agent, linked to a substituted phenyl ring. The presence of the cyclohexylethoxy moiety enhances its lipophilicity, a property that can be crucial for modulating the pharmacokinetic profiles of potential drug candidates. The reactive bromoacetyl group makes it a valuable precursor for introducing the N-[4-(2-cyclohexylethoxy)phenyl]acetamide scaffold into more complex molecules through nucleophilic substitution reactions.
Given its potential as a building block in drug discovery, a rigorous analytical characterization is essential to confirm its identity, purity, and stability. This guide will delve into the core analytical techniques required for a comprehensive structural analysis.
Analytical Workflow for Structural Elucidation
A multi-faceted analytical approach is necessary for the unambiguous structural determination of this compound. The proposed workflow integrates spectroscopic and chromatographic techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Caption: Proposed analytical workflow for the synthesis, purification, and structural confirmation of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete analysis.
Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. The chemical shifts observed are highly dependent on the electronic environment of each nucleus, providing a detailed map of the molecular structure.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | m | 4H | Aromatic protons | The aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet. |
| ~8.0 | br s | 1H | N-H | The amide proton often appears as a broad singlet and its chemical shift can be concentration-dependent. |
| ~4.0 | s | 2H | Br-CH₂ | The methylene protons adjacent to the bromine atom are expected to be a singlet. |
| ~4.0 | t | 2H | O-CH₂ | The methylene protons adjacent to the ether oxygen are expected to be a triplet due to coupling with the adjacent methylene group. |
| ~1.8 | m | 2H | CH₂-cyclohexyl | The methylene protons of the ethyl linker adjacent to the cyclohexyl group. |
| ~1.9 - 1.0 | m | 11H | Cyclohexyl protons | The protons of the cyclohexyl ring will appear as a series of complex multiplets. |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the amide is typically found in this region.[1] |
| ~155 | C-O (aromatic) | The aromatic carbon attached to the ether oxygen. |
| ~130 | C-N (aromatic) | The aromatic carbon attached to the amide nitrogen. |
| ~122, ~115 | Aromatic CH | The protonated aromatic carbons. |
| ~68 | O-CH₂ | The carbon of the methylene group attached to the ether oxygen. |
| ~37 | CH₂-cyclohexyl | The carbon of the methylene group in the ethyl linker. |
| ~30 | Br-CH₂ | The carbon adjacent to the bromine atom. |
| ~30 - 25 | Cyclohexyl carbons | The carbons of the cyclohexyl ring. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include DEPT-135 and HETCOR experiments for unambiguous assignment of carbon and proton signals.[2]
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign all proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition with high accuracy.
Predicted Mass Spectrum Data (ESI-MS):
| m/z | Assignment | Rationale |
| [M+H]⁺ | Protonated molecular ion | The most abundant ion in the positive ion mode. |
| [M+Na]⁺ | Sodium adduct | Often observed as a minor peak. |
| Key Fragments | Fragmentation products | Fragmentation may occur at the amide bond and the ether linkage. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Analyze the fragmentation pattern to further support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The key functional groups to identify in this compound are the N-H and C=O of the amide, the C-O of the ether, and the C-Br bond.
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~1670 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~1240 | C-O stretch | Aryl ether |
| ~650 | C-Br stretch | Bromoalkane |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of non-volatile organic compounds.
Expertise & Experience: A C18 column is a good starting point for this molecule. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape.[3][4] UV detection is suitable due to the presence of the aromatic ring.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Acquisition and Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Synthesis and Purification
A robust analytical characterization is predicated on a well-executed synthesis and purification protocol.
Synthesis
The synthesis of this compound would typically involve the acylation of 4-(2-cyclohexylethoxy)aniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the generated hydrobromic or hydrochloric acid.[5]
Caption: General synthetic scheme for this compound.
Purification
Purification is a critical step to remove unreacted starting materials and byproducts.
Expertise & Experience: Recrystallization is often an effective method for purifying solid organic compounds.[6][7] The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals. Column chromatography on silica gel can also be employed for purification.[5]
Experimental Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Conclusion
The structural analysis of this compound requires a synergistic application of spectroscopic and chromatographic techniques. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently characterize this important synthetic intermediate. By following the outlined protocols and understanding the underlying scientific principles, one can ensure the structural integrity and purity of the compound, which is a prerequisite for its successful application in further research and development.
References
- N-Bromoacetamide - SIELC Technologies. (2018, February 16).
- Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (n.d.).
- Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. (2011, October 15). PubMed.
- 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. (n.d.). Benchchem.
- 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies. (2018, May 16).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Spectroscopic and structural properties of N-(acetamide) morpholinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Bromoacetamide | SIELC Technologies [sielc.com]
- 4. 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Physicochemical and Solubility Profile of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2][3] These properties, including solid-state characteristics and solubility, are pivotal as they directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.[1][4] This guide provides a comprehensive technical overview of the essential physical and solubility properties of the novel compound, 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide.
The molecular structure of this compound, featuring a bromoacetamide functional group and a bulky cyclohexylethoxy moiety, suggests a compound with significant lipophilicity and the potential for poor aqueous solubility. Such characteristics are common in modern drug candidates and present unique challenges in formulation development.[5][6] This document will serve as a detailed manual for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the robust characterization of this and similar molecules.
Part 1: Solid-State Characterization: Unveiling the Physical Form
The solid form of an active pharmaceutical ingredient (API) can have profound implications for its stability, manufacturability, and bioavailability.[7][8] Therefore, a comprehensive solid-state characterization is a non-negotiable first step in pre-formulation studies.
Melting Point Determination: A Primary Indicator of Purity and Identity
The melting point is a fundamental thermodynamic property that provides a preliminary assessment of a compound's purity and identity. A sharp melting range is indicative of a pure crystalline substance, whereas a broad melting range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination [9][10][11]
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)[9]
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[9][12]
-
Load the capillary tube by pressing the open end into the powdered sample until a small amount of solid is packed into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[9][10]
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[9][10]
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.[10]
-
Allow the apparatus to cool. For an accurate measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the approximate melting point.[9]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
-
-
Data Interpretation:
-
A narrow melting range (e.g., 0.5-1.5°C) suggests high purity.
-
A broad and depressed melting range can indicate the presence of impurities.
-
Polymorphism and Crystal Habit: The Many Faces of a Molecule
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact drug product performance.[7][8]
Key Techniques for Polymorph Characterization:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying and differentiating crystalline polymorphs. Each crystalline form produces a unique diffraction pattern.[7][13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, glass transitions, and solid-solid phase transitions between polymorphs.[7][13][14]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates.[13][14]
-
Microscopy (Optical and Scanning Electron): These techniques provide information about the morphology and crystal habit of the solid particles, which can influence bulk properties like flowability and compaction.[7][13]
Experimental Workflow: Polymorph Screening
Caption: A generalized workflow for polymorph screening of a new chemical entity.
Part 2: Solubility Profiling: A Cornerstone of Bioavailability
Solubility is a critical determinant of a drug's oral bioavailability.[5][6] For a drug to be absorbed, it must first be in solution at the site of absorption. The solubility of a compound can be influenced by a variety of factors, including its solid form, the pH of the medium, and the presence of excipients.
Thermodynamic vs. Kinetic Solubility: Understanding the Difference
It is crucial to distinguish between thermodynamic and kinetic solubility.[15][16][17]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[15][16][18] It is determined by allowing an excess of the solid to equilibrate with the solvent for an extended period.
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[19][20][21] Kinetic solubility values are generally higher than thermodynamic solubility but can be less reproducible.[21]
For drug development, thermodynamic solubility is the more relevant parameter for understanding the fundamental dissolution behavior of a drug.[18]
Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[18][22][23]
Experimental Protocol: Aqueous Thermodynamic Solubility by Shake-Flask Method [22][24][25]
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).
Materials:
-
This compound solid
-
Aqueous buffers (pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control[22]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to each vial containing a known volume of the respective aqueous buffer. The presence of undissolved solid at the end of the experiment is essential.[25]
-
-
Equilibration:
-
Sample Collection and Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Allow the vials to stand to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from any remaining solid by centrifugation followed by filtration through a syringe filter to obtain a clear solution.[25]
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate concentration determination.
-
-
Data Analysis:
-
The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at the given temperature.
-
Data Presentation: Expected Solubility Profile
| Solvent System | Expected Solubility Category | Rationale |
| Water | Very Poorly Soluble | The large, non-polar cyclohexylethoxy group and the aromatic ring contribute to high lipophilicity. |
| pH 1.2 Buffer | Very Poorly Soluble | The acetamide group is neutral and does not ionize significantly at low pH. |
| pH 6.8 Buffer | Very Poorly Soluble | The compound lacks strongly acidic or basic functional groups, so solubility is not expected to be highly pH-dependent. |
| Ethanol | Soluble | The organic nature of ethanol can better solvate the lipophilic parts of the molecule. |
| DMSO | Freely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Enhancing Solubility: Strategies for Formulation
Given the anticipated poor aqueous solubility of this compound, various formulation strategies can be explored to improve its dissolution and bioavailability. These include:
-
Co-solvents: The addition of water-miscible organic solvents like polyethylene glycols (PEGs) or propylene glycol can increase solubility.[26]
-
Surfactants: The use of surfactants to form micelles can enhance the solubilization of poorly soluble compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with lipophilic molecules, thereby increasing their apparent aqueous solubility.[26]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous state can lead to higher apparent solubility and faster dissolution rates.
Logical Workflow for Solubility Assessment
Caption: Decision-making workflow for solubility assessment and formulation development.
Conclusion
The comprehensive characterization of the physical properties and solubility profile of this compound is a critical and foundational step in its development as a potential therapeutic agent. The methodologies outlined in this guide, from melting point determination and polymorph screening to the rigorous assessment of thermodynamic solubility, provide a robust framework for generating the essential data required for informed decision-making in formulation and further preclinical development. A thorough understanding of these core characteristics will ultimately pave the way for the rational design of a safe, effective, and bioavailable drug product.
References
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
- 4.5 Physicochemical properties - Medicinal Chemistry - Fiveable. (2025, August 15).
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- Melting point determination.
- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. (2025, August 5).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
- Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review - theijes. (2016, June 15).
- emerging techniques for polymorph detection. (2015, December 31).
- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).
- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
- Annex 4 - World Health Organization (WHO).
- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy - Raytor. (2025, July 16).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
- Measuring the Melting Point - WordPress.com. (2016, September 29).
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review - Asian Journal of Pharmacy and Technology. (2020, April 16).
- Melting Point Apparatus Experimental Manual | PDF - Scribd.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- polymorphism and polymorph characterisation in pharmaceuticals - ResearchGate. (2019, October 11).
- How to perform the shake flask method to determine solubility - Quora. (2017, April 27).
- Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog. (2026, January 15).
- Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (2024, February 15).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
- 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0 | Benchchem.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide.
- 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]-acetamide - CymitQuimica.
- 2-bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2 | CID 532213 - PubChem.
- 29182-87-4|2-Bromo-N-(4-methoxyphenyl)acetamide - BLDpharm.
- CAS 854092-05-0 | 2-Bromo-N-(4-ethylphenyl)acetamide - Hoffman Fine Chemicals.
- N-(2-Bromo-4-methoxyphenyl)acetamide - ChemicalBook.
- N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific.
- n-bromoacetamide - Organic Syntheses Procedure.
- Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 - Smolecule. (2023, August 15).
- 2-Bromo-N-(4-bromophenyl)acetamide - PMC.
- (PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate.
- 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies. (2018, May 16).
- 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide - PubChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space [pubmed.ncbi.nlm.nih.gov]
- 4. raytor.com [raytor.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. ijcpa.in [ijcpa.in]
- 8. ajptonline.com [ajptonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlabblog.wordpress.com [westlabblog.wordpress.com]
- 12. scribd.com [scribd.com]
- 13. nishkaresearch.com [nishkaresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 18. raytor.com [raytor.com]
- 19. enamine.net [enamine.net]
- 20. protocols.io [protocols.io]
- 21. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. who.int [who.int]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. quora.com [quora.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide and Its Structural Analogues
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular identifiers, synthesis, and safety considerations for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide. As a specific CAS number for this compound is not publicly available, this guide also furnishes information on the closely related and well-characterized analogue, 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide, to serve as a valuable reference point for research and development activities.
Molecular Identification: A Tale of Two Molecules
A thorough search of chemical databases indicates that this compound is a novel or not widely cataloged compound, and therefore, a specific CAS number has not been assigned. However, its molecular structure can be inferred, and its properties can be predicted based on structurally similar compounds. For comparative purposes and to provide a solid foundation for research, we present the molecular identifiers for a close structural analogue, 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide.
Table 1: Molecular Identifiers of 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
| Identifier | Value | Source |
| CAS Number | 1138445-87-0 | [1] |
| IUPAC Name | 2-bromo-N-[4-(hexyloxy)phenyl]acetamide | [1] |
| Chemical Formula | C₁₄H₂₀BrNO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 314.22 g/mol | [1] |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)NC(=O)CBr | [1] |
| InChI Key | KCBDDEIPZCPDAL-UHFFFAOYSA-N | [1] |
The target compound, this compound, would have the following predicted molecular formula and weight:
-
Predicted Molecular Formula: C₁₆H₂₂BrNO₂
-
Predicted Molecular Weight: 340.26 g/mol
Synthesis Pathway: A Proposed Method for this compound
The synthesis of this compound can be achieved through the acylation of the corresponding aniline precursor, 4-(2-cyclohexylethoxy)aniline. This reaction is a standard method for the formation of N-aryl amides. The general approach involves the reaction of the primary amine with an acylating agent, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.[2][3]
The precursor amine, 4-(2-cyclohexylethoxy)aniline, is a known compound with the following identifiers:
-
CAS Number: 76253-34-4[4]
-
Molecular Formula: C₁₄H₂₁NO[5]
-
IUPAC Name: 4-(2-cyclohexylethoxy)aniline[5]
The proposed synthesis workflow is depicted in the following diagram:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be adapted and optimized by the end-user. A thorough risk assessment should be conducted before commencing any experimental work.
Materials and Equipment:
-
4-(2-cyclohexylethoxy)aniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-cyclohexylethoxy)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents). Subsequently, add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Take up the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure this compound.
Safety and Handling
Bromoacetamide derivatives are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8][9] Work should be conducted in a well-ventilated fume hood.[7]
Table 2: General Hazard Information for Bromoacetamides
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed.[6][9] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7] |
| Skin Irritation | Causes skin irritation.[6][8] | Wear protective gloves.[6][7] In case of skin contact, wash with plenty of soap and water.[6] |
| Eye Irritation | Causes serious eye irritation/damage.[6][8] | Wear eye protection.[6][7] In case of eye contact, rinse cautiously with water for several minutes.[9] |
| Respiratory Irritation | May cause respiratory irritation.[6][8] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[6][7] |
For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) for the reagents used in the synthesis.
Potential Applications in Research and Drug Development
Bromoacetamide derivatives are versatile intermediates in medicinal chemistry. The bromoacetyl group is a reactive handle that can readily undergo nucleophilic substitution, making these compounds valuable for synthesizing more complex molecules.[1] They can act as alkylating agents, capable of forming covalent bonds with nucleophilic residues on biological targets such as enzymes or receptors.[1] This property makes them useful for developing enzyme inhibitors and molecular probes. The lipophilic cyclohexylethoxy side chain may enhance the pharmacokinetic properties of potential drug candidates by improving membrane permeability.[1]
Conclusion
While this compound lacks a designated CAS number, this guide provides a comprehensive framework for its synthesis and handling based on the well-documented chemistry of its structural analogues. The provided molecular identifiers for 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide and the precursor 4-(2-cyclohexylethoxy)aniline offer a solid starting point for researchers. The proposed synthetic protocol, grounded in established organic chemistry principles, presents a clear pathway for the preparation of this novel compound, enabling its exploration in various research and drug discovery endeavors.
References
-
Chemchart. 2-bromo-N-methyl-N-phenylacetamide (29182-97-6). Available from: [Link]
-
LookChem. 2-Bromo-N-phenylacetamide. Available from: [Link]
- Elsevier. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. 2021.
-
ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. Available from: [Link]
- Combi-Blocks. Safety Data Sheet - 2-Bromo-N-isopropylacetamide. 2023.
-
PubChem. 2-bromo-N-ethylacetamide | C4H8BrNO | CID 220792. Available from: [Link]
- Fisher Scientific.
- Capot Chemical. MSDS of 2-Bromo-N-isopropyl-acetamide. 2010.
-
PubChem. 4-(2-Cyclohexylethoxy)aniline | C14H21NO | CID 15943048. Available from: [Link]
-
PubChem. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818. Available from: [Link]
- National Institutes of Health.
- World Journal of Pharmaceutical and Medical Research. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. 2017.
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
- Organic Syntheses. is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm.
- National Institute of Standards and Technology. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.
- Google Patents. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
- ScienceDirect.
Sources
- 1. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0 | Benchchem [benchchem.com]
- 2. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 3. 2-Bromo-N-methylacetanilide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(2-Cyclohexylethoxy)aniline | CAS 76253-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-(2-Cyclohexylethoxy)aniline | C14H21NO | CID 15943048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. echemi.com [echemi.com]
- 8. 2-bromo-N-ethylacetamide | C4H8BrNO | CID 220792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Molecular weight and formula verification for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Executive Summary
Compound Class:
This technical guide provides a rigorous framework for the structural verification and physicochemical characterization of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide . Unlike standard alkyl halides, the presence of the
Theoretical Framework & Physicochemical Data
Before experimental verification, the theoretical baseline must be established. The presence of a single bromine atom dictates a unique mass spectrometric signature due to the near 1:1 natural abundance of
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Molecular Formula | Confirmed via stoichiometry.[3] | |
| Molecular Weight (Average) | 340.26 g/mol | Used for molarity calculations. |
| Monoisotopic Mass ( | 339.0834 Da | Target for High-Res MS (M peak). |
| Monoisotopic Mass ( | 341.0813 Da | Target for High-Res MS (M+2 peak). |
| Elemental Composition | C: 56.48%, H: 6.52%, Br: 23.49%, N: 4.12%, O: 9.40% | Br content is the critical QC metric. |
| Predicted LogP | ~4.2 | Lipophilic; requires non-polar solvents for chromatography. |
Synthesis Context & Impurity Profiling
To validate the compound, one must understand its genesis. The standard synthesis involves the acylation of 4-(2-cyclohexylethoxy)aniline with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g.,
Critical Impurities to Monitor:
-
The Di-acylated Byproduct: Reaction at both the amine and the amide nitrogen (rare but possible with excess acylating agent).
-
Hydrolysis Product:
-Hydroxyacetamide (if water is present during workup). -
Finkelstein Artifacts: If chloride solvents/reagents are used improperly, Cl-Br exchange can occur, leading to the chloro-analog (M-44 mass shift).
Analytical Verification Protocol (The Self-Validating System)
This protocol uses a "triangulation" method: Mass Spectrometry confirms the halogen; NMR confirms the carbon skeleton; HPLC confirms purity.
Phase A: Mass Spectrometry (Isotopic Pattern Analysis)
Rationale: Bromine has a distinct isotopic fingerprint.[2][4][5] A single bromine atom results in two molecular ion peaks of nearly equal intensity separated by 2 mass units.[2][5]
-
Expected Result: A "doublet" molecular ion.
-
Peak A (M):
(100% relative intensity) -
Peak B (M+2):
(~97% relative intensity)
-
-
Failure Mode: If the M+2 peak is
of M, the compound is likely the de-brominated or chloro-analog.
Phase B: Nuclear Magnetic Resonance ( NMR)
Rationale: The structure contains three distinct "zones" that must be resolved: the aliphatic tail, the aromatic core, and the reactive headgroup.
Solvent:
Diagnostic Signals (in
-
Amide Proton (
): Broad singlet, . (Disappears on shake). -
Aromatic Ring: Two doublets (AA'BB' system) at
(2H) and (2H). This confirms the para-substitution pattern. -
-Bromo Methylene (
): Sharp singlet at . Note: If this signal is a quartet or split, synthesis failed (wrong reagent). -
Ether Linker (
):-
Triplet at
(adjacent to Oxygen). -
Quartet/Multiplet at
.
-
-
Cyclohexyl Group: Multiplet "envelope" from
(11 protons).
Visualization of Workflows
Diagram 1: The Verification Logic Flow
This diagram illustrates the decision-making process for releasing the compound for biological testing.
Caption: Logical workflow for the structural verification and release of alpha-bromoacetamide derivatives.
Diagram 2: Mass Spectrometry Isotope Logic
This diagram details the specific atomic contributions to the mass spectrum, crucial for distinguishing the product from impurities.
Caption: Mass spectrometric splitting pattern arising from the natural abundance of Bromine isotopes.
Stability & Handling (Safety Protocol)
Warning:
-
Storage: Store at
under inert atmosphere ( or Ar). Moisture will cause hydrolysis of the bond over time, releasing and forming the alcohol. -
Solubility: Dissolve in DMSO for biological assays. Avoid protic solvents (methanol/ethanol) for long-term storage as solvolysis may occur.
-
Deactivation: Spills should be treated with an excess of aqueous sodium thiosulfate or cysteine to quench the electrophilic carbon.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Gowda, B. T., et al. (2009).[3] "2-Bromo-N-(4-bromophenyl)acetamide."[3][6][7][8] Acta Crystallographica Section E, 65(8). Link (Provides crystallographic and structural analogues for alpha-bromoacetamides).
-
Chemistry LibreTexts. (2022). "Mass Spectrometry: Isotope Effects." Link (Detailed explanation of Br isotope 1:1 ratio).
-
BenchChem. (2025).[9][10] "Synthesis and Troubleshooting of 2-Bromo-N-phenylacetamide derivatives." Link (General protocols for aniline acylation with bromoacetyl bromide).
-
PubChem Database. "2-Bromo-N-phenylacetamide (Analog)." CID 79685. Link (Source for reactivity and safety data of the core pharmacophore).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
- 7. N-[4-(2-BROMO-ETHOXY)-PHENYL]-ACETAMIDE | 57011-90-2 [chemicalbook.com]
- 8. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Thermodynamic Stability & Reactivity Profile of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
[1][2]
Part 1: Executive Summary
2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide is a specialized electrophilic intermediate, structurally characterized by an
The thermodynamic stability of this compound is governed by the high reactivity of the carbon-bromine (C-Br) bond adjacent to the carbonyl group. While the ether and amide linkages provide a robust structural scaffold, the
Critical Operational Insight: This compound is not thermodynamically stable in nucleophilic buffers (e.g., Tris, HEPES) or basic aqueous solutions.[1][2] It functions as an alkylating agent; therefore, stability data must be contextualized by its inherent reactivity.[1][2]
Part 2: Chemical Identity & Structural Stability Analysis[1][2][3]
To predict thermodynamic behavior, we deconstruct the molecule into three stability pharmacophores:
| Structural Motif | Functionality | Thermodynamic Stability Risk | Primary Degradation Mode |
| Electrophilic Warhead | High | ||
| Phenyl Acetamide Core | Structural Scaffold | Low | Amide hydrolysis (requires extreme pH) |
| Cyclohexyl Ether | Lipophilic Tail | Negligible | Oxidative dealkylation (rare under ambient conditions) |
Solid-State Thermodynamics
In the solid state, the compound benefits from intermolecular hydrogen bonding (N-H
-
Hygroscopicity: Moderate.[1][2] The lipophilic tail mitigates moisture uptake, but surface adsorption of water can catalyze solid-state hydrolysis over time.[1][2]
-
Shelf-Life: Stable for >24 months if stored at -20°C , desiccated, and protected from light.[1][2]
Solution-State Reactivity (The Danger Zone)
The thermodynamic instability in solution is driven by the polarization of the C-Br bond by the adjacent carbonyl oxygen.
Part 3: Degradation Pathways & Visualization[1][2]
The following diagram details the specific degradation pathways. Note that Pathway A (Hydrolysis) is the dominant thermodynamic risk in aqueous formulation.[2]
Figure 1: Primary degradation pathways.[1][2] The conversion to the
Part 4: Experimental Protocols for Stability Profiling
As a scientist, you must validate the stability of your specific batch.[2] Do not rely solely on COA data.
Protocol: Forced Degradation (Stress Testing)
Objective: Determine the "shelf-life" boundary conditions.
Reagents:
Workflow:
-
Preparation: Dissolve compound to 1 mM in ACN.
-
Stress Conditions:
-
Acid Stress:[1][2] Mix 1:1 with 0.1 M HCl.[1][2] Incubate at 60°C for 4 hours.
-
Base Stress:[1][2] Mix 1:1 with 0.1 M NaOH.[1][2] Incubate at RT for 1 hour (Expect rapid degradation).
-
Oxidative:[1][2] Mix 1:1 with 3%
.[1][2] Incubate at RT for 24 hours. -
Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).[1][2]
-
-
Analysis: Quench samples to pH 7.0 immediately and analyze via LC-MS.
Protocol: Kinetic Hydrolysis Assessment
Objective: Calculate the half-life (
Methodology:
Part 5: Drug Development Implications[1][2][4]
Formulation & Handling
-
Solvent Choice: Use DMSO or DMA (Dimethylacetamide) for stock solutions.[1][2] Avoid alcohols (methanol/ethanol) for long-term storage as solvolysis (formation of
-methoxy/ethoxy species) can occur.[1][2] -
Buffer Incompatibility:
-
Thiol Scavenging: In biochemical assays, the presence of DTT or
-mercaptoethanol will instantly consume the compound via displacement.[1] Use TCEP if a reducing agent is strictly required, though TCEP can also react slowly.[1][2]
Visualizing the Assay Workflow
The following diagram illustrates the decision logic for handling this compound in a screening context.
Figure 2: Operational workflow for biological assay preparation to prevent artifactual degradation.
Part 6: References
-
Chemical Reactivity of
-Haloacetamides:-
Title: Reactivity of
-Haloacetamides in Nucleophilic Substitutions.[1][2] -
Context: Establishes the baseline electrophilicity and hydrolysis rates for this class of warheads.
-
Source:Journal of the American Chemical Society (General reactivity principles).[2]
-
Link: [J. Am. Chem. Soc.[1][2][3] Reactivity Principles]([Link])
-
-
ICH Stability Guidelines:
-
Analogous Compound Data (2-Bromo-N-phenylacetamide):
-
Covalent Inhibitor Design:
Potential therapeutic targets for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide derivatives
An In-Depth Technical Guide to 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide Derivatives: Therapeutic Targeting of the NRF2 Pathway
Executive Summary
This technical guide analyzes the therapeutic potential of This compound , a specialized derivative of the NRF2 inhibitor scaffold IM3829 . While the parent amine, 4-(2-cyclohexylethoxy)aniline, is a known reversible inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway, the introduction of the
Chemical Architecture & Pharmacophore Analysis
The molecule comprises three distinct structural domains, each serving a critical function in biological recognition and reactivity.
| Domain | Chemical Moiety | Function |
| Lipophilic Tail | 2-Cyclohexylethoxy group | Provides steric bulk and lipophilicity to anchor the molecule in the hydrophobic pocket of the target protein (likely the Neh1 domain of NRF2 or the Kelch domain of Keap1). |
| Core Scaffold | p-Substituted Aniline (Phenyl ring) | Acts as a rigid linker, orienting the warhead and the tail in the correct spatial configuration. Mimics the aromatic interactions found in native protein-protein interfaces. |
| Electrophilic Warhead | A highly reactive electrophile that undergoes nucleophilic substitution ( |
Mechanism of Covalent Modification
The 2-bromoacetamide moiety is a "soft" electrophile but sufficiently reactive to target solvent-exposed or active-site cysteines.
Primary Therapeutic Target: The NRF2-Keap1 Axis[1]
The primary biological target for N-[4-(2-cyclohexylethoxy)phenyl]acetamide derivatives is the NRF2 pathway , specifically in the context of inhibition .
The NRF2 Paradox in Oncology
Under normal conditions, NRF2 is a cytoprotective transcription factor. However, in many cancers (particularly NSCLC), NRF2 is constitutively hyperactivated due to somatic mutations in KEAP1 or NFE2L2.[1] This "NRF2 addiction" drives the overexpression of antioxidant enzymes (HO-1, NQO1) and drug efflux pumps (MDR1), conferring resistance to chemotherapy and radiation.
Mechanism of Action
Unlike chemopreventive agents (e.g., Sulforaphane) that activate NRF2 by modifying Keap1, the 2-bromoacetamide derivative of IM3829 is designed to inhibit NRF2 activity.
-
Target Site: Evidence suggests these derivatives interfere with the Neh1 domain of NRF2 (essential for DNA binding and dimerization with sMaf proteins) or disrupt the nuclear accumulation of NRF2.
-
Effect: Blockade of the Antioxidant Response Element (ARE) transcription program.
-
Outcome: Resensitization of tumor cells to oxidative stress induced by ionizing radiation (IR) or chemotherapeutics (e.g., Cisplatin).
Pathway Visualization
Figure 1: Mechanism of NRF2 pathway inhibition.[1][2] The bromoacetamide derivative prevents the transcriptional activation of survival genes.
Experimental Protocols & Validation
To validate the activity of this compound, the following self-validating workflow is recommended.
Synthesis of the Probe
-
Reagents: 4-(2-cyclohexylethoxy)aniline (IM3829), Bromoacetyl bromide, Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 1.0 eq of IM3829 in anhydrous DCM at 0°C.
-
Add 1.2 eq of TEA.
-
Dropwise add 1.1 eq of Bromoacetyl bromide.
-
Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
-
Validation:
H NMR must show the singlet for at ppm.
-
ARE-Luciferase Reporter Assay (Functional Screen)
This assay quantifies the inhibition of NRF2 transcriptional activity.
-
Cell Line: NSCLC cells (e.g., A549 or H1299) stably transfected with an ARE-Luciferase plasmid.
-
Treatment:
-
Readout: Measure luminescence after 24 hours.
-
Success Criteria: A dose-dependent reduction in luciferase signal compared to the tBHQ-only control, with an IC
< 5 M.
Covalent Binding Validation (Mass Shift Assay)
To confirm the covalent mechanism:
-
Incubate recombinant NRF2 (Neh1 domain) or Keap1 with the compound (10
M) for 1 hour. -
Perform intact protein LC-MS.
-
Result: Look for a mass shift of +247 Da (Molecular weight of the adduct minus HBr).
Comparative Efficacy Data
The following table summarizes the activity of the parent scaffold (IM3829) versus the expected profile of the bromoacetamide derivative based on structure-activity relationship (SAR) data from similar electrophilic probes.
| Feature | IM3829 (Parent) | 2-Bromo-Acetamide Derivative |
| Binding Mode | Reversible (Non-covalent) | Irreversible (Covalent) |
| Target Affinity | Moderate ( | High (Kinetic trapping) |
| Washout Resistance | Low (Activity lost after wash) | High (Sustained inhibition) |
| Primary Application | Radiosensitizer | Molecular Probe / Potent Inhibitor |
| Toxicity Risk | Low | Moderate (Potential off-target alkylation) |
References
-
Lee, S., et al. (2012). "An effective strategy for increasing the radiosensitivity of Human lung Cancer cells by blocking Nrf2-dependent antioxidant responses." Free Radical Biology and Medicine, 53(4), 807-816.[5] Link
-
Ahn, J., et al. (2014). "Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers."[3] Bulletin of the Korean Chemical Society, 35(12), 3624-3628.[3] Link
-
Singh, A., et al. (2016). "Small Molecule Inhibitor of NRF2 Selectively Intervenes against Aberrant mTORC1 Signaling in NRF2-Addicted Cancer." ACS Chemical Biology, 11(11), 3214-3225. Link
-
Robledinos-Antón, N., et al. (2019). "Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development." Oxidative Medicine and Cellular Longevity, 2019, 9372182. Link
Sources
- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An effective strategy for increasing the radiosensitivity of Human lung Cancer cells by blocking Nrf2-dependent antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide. This compound is a potentially valuable intermediate in drug discovery and medicinal chemistry, featuring a reactive bromoacetyl group amenable to further functionalization. The protocol details the acylation of 4-(2-cyclohexylethoxy)aniline with 2-bromoacetyl bromide, including reagent specifications, reaction setup, workup, purification, and characterization of the final product. Safety precautions, particularly concerning the handling of the lachrymatory and corrosive 2-bromoacetyl bromide, are emphasized throughout. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction
N-Aryl-α-haloacetamides are a pivotal class of organic intermediates, widely employed in the synthesis of various heterocyclic compounds and as alkylating agents in medicinal chemistry. The bromine atom in 2-bromoacetamides serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. The title compound, this compound, incorporates a lipophilic cyclohexylethoxy moiety, which can be a desirable feature for modulating the pharmacokinetic properties of potential drug candidates.
The synthesis described herein follows a classic nucleophilic acyl substitution mechanism, where the nucleophilic amine of 4-(2-cyclohexylethoxy)aniline attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide.[1][2] This reaction is typically rapid and proceeds with high yield under appropriate conditions. The purpose of this application note is to provide a reliable and detailed protocol that can be readily implemented in a standard organic chemistry laboratory.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acylation of 4-(2-cyclohexylethoxy)aniline with 2-bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct.
Reaction:
Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acyl bromide, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation of the nitrogen atom by a base yields the final amide product.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-(2-Cyclohexylethoxy)aniline | 76253-34-4 | C14H21NO | 219.32 | ≥97% | Commercially Available |
| 2-Bromoacetyl bromide | 598-21-0 | C2H2Br2O | 201.84 | ≥98% | Commercially Available |
| Triethylamine (Et3N) | 121-44-8 | C6H15N | 101.19 | ≥99% | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | NaHCO3 | 84.01 | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 | - | Commercially Available |
| Ethanol | 64-17-5 | C2H5OH | 46.07 | Reagent Grade | Commercially Available |
| Hexanes | 110-54-3 | C6H14 | 86.18 | Reagent Grade | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Reaction Setup and Procedure
Safety Precaution: 2-Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[3][4][5][6][7] This entire procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Preparation of the Aniline Solution:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2-cyclohexylethoxy)aniline (1.0 eq, e.g., 2.19 g, 10.0 mmol).
-
Dissolve the aniline in anhydrous dichloromethane (DCM, 30 mL).
-
Add triethylamine (1.2 eq, e.g., 1.67 mL, 12.0 mmol) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
-
Addition of 2-Bromoacetyl Bromide:
-
In a separate, dry 50 mL dropping funnel, prepare a solution of 2-bromoacetyl bromide (1.1 eq, e.g., 0.96 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Add the 2-bromoacetyl bromide solution dropwise to the stirred aniline solution over a period of 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting aniline.
-
Work-up Procedure
-
Quenching the Reaction:
-
Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a 250 mL separatory funnel.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess triethylamine.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
Recrystallization is an effective method for purifying the crude product.[8][9]
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified product under vacuum to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the aromatic protons, the cyclohexyl protons, the ethoxy protons, the methylene protons adjacent to the bromine, and the amide N-H proton.
-
¹³C NMR (Carbon NMR): The spectrum should show the expected number of carbon signals corresponding to the structure of the molecule.
-
FT-IR (Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-Br stretch.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Check the purity of starting materials. |
| Product loss during workup. | - Minimize the number of transfer steps. - Ensure complete extraction of the product. | |
| Discolored Product | Impurities in starting materials or oxidation. | - Use high-purity starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Product is an oil or does not crystallize | Impurities present. | - Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes). - Seeding with a small crystal may induce crystallization. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Safety Precautions
Caption: Key safety considerations for handling 2-bromoacetyl bromide.
Conclusion
The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can obtain the target compound in good yield and high purity. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis. The successful synthesis and characterization of this compound will enable its use in further synthetic transformations and biological screening assays.
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]
-
Span Chemie. (n.d.). 2-Bromoacetyl bromide Safety Data Sheet. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Cyclohexylethoxy)aniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of acetone-anil. Retrieved from [Link]
-
PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
ResearchGate. (n.d.). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. Retrieved from [Link]
-
Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
European Patent Office. (1982, March 10). Process for preparing aniline compounds. Retrieved from [Link]
- Google Patents. (n.d.). US4663481A - Preparation of bromoacetamides.
-
ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. lobachemie.com [lobachemie.com]
- 4. spanlab.in [spanlab.in]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving synthesis yield of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Technical Support Center: Synthesis Optimization for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Case ID: BEF-INT-002 Subject: Yield Improvement & Troubleshooting for Befiradol Intermediate Status: Active Guide
Executive Summary
This guide addresses the synthesis of This compound , a critical intermediate in the manufacturing of the 5-HT1A agonist Befiradol (NLX-112) . Low yields in this step are typically caused by three factors:
-
Impure Precursor: Oxidation of the electron-rich aniline 4-(2-cyclohexylethoxy)aniline.
-
Exotherm Mismanagement: Uncontrolled addition of bromoacetyl bromide leading to di-acylation.
-
Side Reactions: Quaternization of the base or N-alkylation of the aniline by the highly reactive
-bromo moiety.
Part 1: The Synthesis Logic & Pathway
The synthesis relies on a nucleophilic acyl substitution.[1] The reaction must balance the nucleophilicity of the aniline nitrogen against the electrophilicity of the acid halide, while preventing the aniline from attacking the
Caption: Reaction pathway showing the critical competition between acylation (desired) and alkylation/di-acylation (undesired).
Part 2: High-Yield Experimental Protocol
Methodology: Biphasic Schotten-Baumann Modification (Recommended for Purity) Rationale: This method minimizes the risk of the amine attacking the alkyl bromide (self-alkylation) by keeping the unreacted amine in the organic phase and the acid byproduct in the aqueous phase.
Reagents:
-
Precursor: 4-(2-cyclohexylethoxy)aniline (1.0 equiv)
-
Acylating Agent: Bromoacetyl bromide (1.05 equiv) — Note: Do not use large excess.
-
Solvent: Dichloromethane (DCM) [Grade: Anhydrous not strictly required for biphasic, but recommended]
-
Base: Saturated aqueous NaHCO₃ or K₂CO₃ (1.5 equiv)
Step-by-Step Protocol:
-
Precursor Preparation:
-
Dissolve 4-(2-cyclohexylethoxy)aniline in DCM (0.1 M concentration).
-
Critical Check: If the solution is dark purple/black, the aniline is oxidized. Perform a charcoal filtration or recrystallization (Ethanol/Water) before proceeding.
-
-
Phase Setup:
-
Add the aniline/DCM solution to a round-bottom flask.
-
Add an equal volume of saturated aqueous NaHCO₃. Vigorously stir to create an emulsion.
-
-
Controlled Addition (The Yield Maker):
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Dilute Bromoacetyl bromide in a small volume of DCM.
-
Dropwise Addition: Add the acid bromide solution over 30–45 minutes. Do not allow temperature to rise above 5°C.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot (polar, stains with ninhydrin) should disappear.
-
-
Workup:
-
Crystallization:
-
The crude solid is often off-white. Recrystallize from Ethanol or IPA/Hexane to remove traces of the violet oxidation impurity.
-
Part 3: Troubleshooting & Optimization (Q&A)
Q1: My product yield is consistently low (<40%). What is happening?
Diagnosis: This often indicates hydrolysis of the bromoacetyl bromide before it reacts, or loss during workup .
-
Fix 1 (Reagent Quality): Bromoacetyl bromide hydrolyzes rapidly in moist air. Ensure your reagent bottle is fresh and colorless (yellow/orange indicates decomposition). Distill it if necessary.
-
Fix 2 (Solubility): The product is moderately lipophilic. If you are washing with large volumes of organic solvent during extraction, you might be washing away the product. Check the aqueous waste stream.
Q2: The reaction mixture turned deep purple/black immediately.
Diagnosis: This is the "Aniline Black" oxidation pathway. It occurs when the aniline is exposed to air or heat before acylation.
-
Fix: Purge the reaction vessel with Nitrogen/Argon before adding the aniline. If the starting material is already dark, purify it first. The acylation must be performed on clean amine to guarantee yield.
Q3: I see two spots on TLC close to each other. Is it the di-acylated product?
Diagnosis: Yes, likely the imide (reaction at both N-H protons) or the N-alkylated side product.
-
Fix:
-
Stoichiometry: Strictly limit Bromoacetyl bromide to 1.05 equivalents.
-
Order of Addition: Ensure the acid bromide is added to the amine (not vice versa) to keep the amine concentration high relative to the acid bromide initially, favoring mono-acylation.
-
Q4: Can I use Triethylamine (TEA) instead of inorganic base?
Diagnosis: Use with caution. TEA is nucleophilic and can react with the
-
Recommendation: If you must use an organic base, use DIPEA (Hünig's base) which is too sterically hindered to quaternize easily with the bromoacetyl group.
Part 4: Data & Specifications
| Parameter | Specification / Target | Notes |
| Appearance | White to Off-white crystalline solid | Purple hue indicates oxidation |
| Melting Point | 118°C – 122°C | Sharp range indicates purity |
| Reaction Temp | < 5°C | Critical to prevent alkylation |
| Equivalents | 1.05 (Acid Bromide) | Excess leads to di-acylation |
| Preferred Solvent | DCM or THF | Avoid protic solvents (EtOH/MeOH) during reaction |
References
-
Befiradol (NLX-112)
-
General Acylation of Anilines (Schotten-Baumann Conditions)
- Title: 24.8: Reactions of Arylamines - Electrophilic Substitution and Protection.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Reactivity of
-Halo Amides:- Title: One-Pot Metal-Free Conversion of Anilines to Aryl Bromides (Discussion on electron-rich aniline reactivity).
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Precursor Synthesis (Williamson Ether Analogies)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Befiradol | C20H22ClF2N3O | CID 9865384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Cyclohexylethoxy)aniline | C14H21NO | CID 15943048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide in aqueous buffers
Technical Support Center: 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffer systems.
Compound Analysis & Predicted Properties
-
Structure: The molecule possesses a large, non-polar cyclohexylethoxy group and a phenyl ring, which contribute significantly to its hydrophobicity. The bromoacetamide moiety adds some polarity but is unlikely to overcome the greasy nature of the rest of the molecule.
-
Predicted logP: The logarithm of the partition coefficient (logP) is expected to be high, indicating strong lipophilicity and, consequently, poor aqueous solubility. For a structurally similar but smaller compound, N-(o-tolyl)acetamide, solubility in water is already limited[1]. The addition of the large cyclohexylethoxy group would decrease aqueous solubility substantially.
-
Predicted pKa: The amide proton is very weakly acidic, with a pKa typically in the range of 15-18[2]. Therefore, it will not ionize in typical aqueous buffers (pH 1-10). The molecule lacks a basic functional group. As a result, this compound is a neutral compound across the entire relevant pH range.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in my aqueous buffer, even with vigorous vortexing and sonication. What is the underlying issue?
Answer: The issue stems from the compound's chemical structure, which is predominantly hydrophobic (water-repelling). The large cyclohexylethoxy and phenyl groups make it difficult for water molecules to surround and dissolve the compound. This is a classic case of "like dissolves like," where a non-polar solute fails to dissolve in a polar solvent like water. Strategies must focus on altering the formulation to accommodate this hydrophobicity.
Q2: I dissolved the compound in 100% DMSO to create a stock solution, but it immediately precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and how can I prevent it?
Answer: This is a common phenomenon known as "precipitation upon dilution." While this compound is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), you are creating a supersaturated aqueous solution when you add this stock to your buffer. The aqueous environment cannot maintain the solubility of the highly lipophilic compound, causing it to "crash out" of solution.
Troubleshooting Steps:
-
Minimize the Organic Co-solvent Concentration: The most critical factor is the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. Aim for the lowest possible percentage that maintains solubility. Often, keeping the final organic solvent concentration below 5% (v/v) is a good starting point, though for highly insoluble compounds, this may need to be higher. It's crucial to determine the maximum tolerable co-solvent concentration for your specific assay or cell system.
-
Change the Order of Addition: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock solution to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Protocol for Preparing a Working Solution:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Determine the final concentration needed for your experiment.
-
Calculate the dilution required and the corresponding final DMSO percentage.
-
Crucially, perform a small-scale test: Add the calculated volume of DMSO stock to your aqueous buffer to confirm that the compound remains in solution at the target concentration and final DMSO percentage. Observe for any cloudiness or precipitate.
-
The International Council for Harmonisation (ICH) provides guidelines on acceptable levels of residual solvents in pharmaceuticals, which can be a useful reference for considering the toxicological limits of co-solvents in your experiments[5][6][7][8][9].
Q3: Since my compound is an acetamide, can I adjust the buffer pH to improve its solubility?
Answer: Unfortunately, for this specific molecule, pH adjustment is unlikely to be an effective strategy. The amide functional group is neutral in the typical pH range of biological buffers (pH 2-10). Its pKa is far outside this range, meaning it cannot be deprotonated to form a more soluble salt[2]. Similarly, there are no basic sites that can be protonated. Therefore, you must rely on formulation-based strategies rather than pH modification to enhance solubility[3][10].
Q4: What advanced formulation strategies can I use to increase the aqueous concentration of this compound?
Answer: When simple co-solvents are insufficient or interfere with your experiment, you can employ solubilizing excipients. The three main classes are co-solvents, surfactants, and cyclodextrins. These are routinely used to enhance the solubility of poorly soluble drug candidates[3][4][11][12].
-
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium[13][14].
-
Examples: Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Mechanism: They create a more favorable, less polar environment for the hydrophobic compound to dissolve in. PEG 400, for instance, has been shown to be effective through hydrophobic interactions[15].
-
Considerations: Co-solvents can have biological effects of their own and may not be suitable for all applications, especially in cell-based assays at higher concentrations.
-
-
Surfactants (Detergents): These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, while the hydrophilic exterior keeps the entire complex dissolved in water[16][17][18][19].
-
Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like Tweens are often preferred for biological applications due to lower toxicity[16][18].
-
Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the micelle.
-
Considerations: Surfactants can disrupt cell membranes and interfere with protein activity. It is essential to screen for the lowest effective concentration and run appropriate vehicle controls.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, shaped like a truncated cone[20][21][22].
-
Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Mechanism: The hydrophobic compound is encapsulated within the lipophilic cavity, forming a "guest-host" inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing apparent solubility[21][23].
-
Considerations: Cyclodextrins are generally well-tolerated but can sometimes extract cholesterol from cell membranes. A potential tradeoff exists where high cyclodextrin concentrations can decrease drug permeability by reducing the free fraction of the drug available for absorption[24].
-
Q5: How do I choose the right solubilizing agent and what is a good starting point for screening?
Answer: The choice of excipient depends heavily on your experimental system (e.g., in vitro biochemical assay, cell culture, in vivo animal study). A systematic screening approach is recommended.
The following table outlines a starting point for a screening protocol. Always prepare these solutions fresh and check for clarity.
| Excipient Class | Excipient | Screening Concentration (in final buffer) | Notes |
| Co-solvent | DMSO | 5% - 20% (v/v) | Start low and increase. Check tolerance in your assay. |
| PEG 400 | 10% - 40% (v/v) | Often used in preclinical formulations. | |
| Surfactant | Tween® 80 | 0.1% - 2% (w/v) | A non-ionic surfactant, generally well-tolerated. |
| Kolliphor® EL | 0.1% - 2% (w/v) | Formerly Cremophor® EL, another common non-ionic surfactant. | |
| Cyclodextrin | HP-β-CD | 5% - 20% (w/v) | High solubility and good safety profile. |
| SBE-β-CD | 5% - 20% (w/v) | Often used in injectable formulations due to high solubility. |
This protocol provides a systematic way to test the effectiveness of different solubilizers.
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL stock of this compound in 100% DMSO.
-
Prepare concentrated aqueous stocks of each excipient (e.g., 40% HP-β-CD in water, 10% Tween® 80 in water).
-
-
Prepare Test Formulations:
-
In separate microcentrifuge tubes, add the required volume of the aqueous excipient stock.
-
Add the aqueous buffer you intend to use for your experiment.
-
Spike in a small volume of the compound's DMSO stock to reach your target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., <1%) across all tubes.
-
Include a "control" tube with only buffer and the DMSO spike.
-
-
Equilibrate and Observe:
-
Vortex all tubes thoroughly.
-
Allow tubes to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visually inspect each tube for precipitation or cloudiness against a dark background.
-
-
Quantify (Optional but Recommended):
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
This process will identify the formulation that provides the highest solubility for your compound.
Visual Guides
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when encountering solubility issues.
Caption: Troubleshooting flowchart for solubility issues.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.
Caption: Cyclodextrin guest-host complex formation.
References
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Jadhav, P., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Jain, A., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. Available at: [Link]
-
ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. Available at: [Link]
-
Kumar, S., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
P., M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
DFE Pharma. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]
-
Perlman, B., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE. Available at: [Link]
-
Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Oreate AI. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. Available at: [Link]
-
Singh, A., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]
-
Solubility of Things. (n.d.). N-(o-tolyl)acetamide. Solubility of Things. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available at: [Link]
-
ResearchGate. (2018). The Role of Non-Ionic Surfactants in Solubilization and Delivery of Sparingly Soluble Drug Naproxen Sodium (NS): A Case Study. ResearchGate. Available at: [Link]
-
ACS Publications. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. Available at: [Link]
-
MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available at: [Link]
-
D'Souza, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. Available at: [Link]
-
MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. Available at: [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Shimadzu. (n.d.). Preparing Buffer Solutions. Shimadzu Scientific Instruments. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]
-
Škulj, S., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. Kemija u industriji. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. tga.gov.au [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. jocpr.com [jocpr.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide preparation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide. Our goal is to provide in-depth troubleshooting assistance and practical, field-tested solutions to common challenges encountered during this specific N-acylation reaction. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities typically arise from unreacted starting materials, specifically 4-(2-cyclohexylethoxy)aniline, and byproducts from side reactions. The most prevalent side reactions include di-acylation of the aniline nitrogen and hydrolysis of the bromoacetylating agent.[1] Depending on the reaction conditions, you may also observe small amounts of products resulting from ring bromination of the aniline, although this is less common under standard acylation conditions.[1]
Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I prevent it?
A2: Discoloration is often indicative of oxidation byproducts of the starting aniline, 4-(2-cyclohexylethoxy)aniline. Anilines are susceptible to oxidation, which can be exacerbated by exposure to air and light, or the presence of trace metal impurities.[2] To mitigate this, it is crucial to use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring your solvents are thoroughly degassed can help minimize oxidative degradation.
Q3: What is the optimal stoichiometry for the bromoacetylating agent?
A3: To minimize the formation of di-acylated byproducts, it is critical to control the stoichiometry of the bromoacetylating agent, such as bromoacetyl bromide. A slight excess, typically 1.1 to 1.2 equivalents relative to the 4-(2-cyclohexylethoxy)aniline, is generally recommended.[1][2] This ensures complete consumption of the starting aniline without promoting excessive di-acylation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of unwanted byproducts.[2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[1] You can use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting aniline, the desired product, and any potential byproducts. The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Underlying Principle | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, non-optimal temperature, or impurities in the starting materials inhibiting the reaction.[2] | Monitor the reaction closely using TLC until the starting aniline is fully consumed. Ensure the purity of your 4-(2-cyclohexylethoxy)aniline and bromoacetyl bromide. Consider a modest increase in reaction temperature, but be cautious as this can also promote side reactions. |
| Product Loss During Workup | The product may be lost during aqueous workup if the pH is not optimal, leading to partitioning into the aqueous layer. Multiple transfer steps can also contribute to mechanical losses.[2] | During extraction, ensure the aqueous layer is neutralized or slightly basic to keep the product in the organic phase. Minimize the number of transfer steps where possible. |
| Hydrolysis of Bromoacetyl Bromide | Bromoacetyl bromide is highly moisture-sensitive and reacts violently with water to form bromoacetic acid and HBr.[3][4][5] This reduces the amount of acylating agent available for the desired reaction. | Use anhydrous solvents and oven-dried glassware.[1] Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[6] |
Issue 2: Formation of Significant Byproducts
Byproduct Identification and Mitigation Strategies
| Byproduct | Identification | Mechanism | Mitigation Strategy |
| Di-acylated Product | A higher molecular weight spot on TLC, less polar than the desired product. | The initially formed product, being a secondary amide, can be further acylated by the excess bromoacetylating agent, especially at elevated temperatures.[1] | Carefully control the stoichiometry of the bromoacetylating agent (1.1-1.2 equivalents). Add the bromoacetyl bromide dropwise to the aniline solution at a low temperature (0-5 °C) to control the reaction rate.[1][2] |
| Bromoacetic Acid | Can be difficult to detect by TLC but may complicate purification. | Results from the hydrolysis of bromoacetyl bromide in the presence of water.[6] | Adhere strictly to anhydrous reaction conditions. Use freshly opened or properly stored bromoacetyl bromide. |
| Unreacted 4-(2-cyclohexylethoxy)aniline | A more polar spot on TLC corresponding to the starting material. | Insufficient bromoacetylating agent or incomplete reaction.[1] | Ensure the use of at least a slight excess of the bromoacetylating agent and allow for sufficient reaction time as monitored by TLC. |
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and common side reactions.
Issue 3: Difficulty in Product Purification
Purification Challenges and Solutions
| Problem | Possible Cause | Recommended Solution |
| Product is an oil or fails to crystallize | The presence of impurities can inhibit crystallization. Residual solvent may also prevent solidification.[2] | Attempt purification by column chromatography to remove impurities. If the purified product is still an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to precipitate the product. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.[2] |
| Multiple spots on TLC after purification | The chosen purification method may not be effective in separating the product from closely related impurities. | For recrystallization, experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good separation.[2] For column chromatography, optimize the eluent system, possibly using a gradient elution, to improve the resolution between spots.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4-(2-cyclohexylethoxy)aniline (1 equivalent)
-
Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-(2-cyclohexylethoxy)aniline (1 equivalent) and the base (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: Step-by-step synthesis and purification workflow.
References
-
Crystle Chemipharma. 2 Bromo Acetyl Bromide. [Link]
-
Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?[Link]
-
ChemBK. Bromoacetyl bromide. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromoacetyl bromide(598-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Bromoacetyl bromide CAS#: 598-21-0 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. crystlechemipharma.com [crystlechemipharma.com]
Optimizing reaction time and temperature for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide synthesis
Executive Summary
This guide addresses the synthesis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide , a critical intermediate often used in the development of CNS-active agents (e.g., sigma receptor ligands or precursors to specific triazole derivatives).
The reaction involves the
Module 1: The Kinetic Sweet Spot (Temperature & Time)
The Core Challenge: Competing Electrophiles
Your reagents present two electrophilic sites to the aniline nucleophile:
-
The Carbonyl Carbon (C=O): Kinetic product. Fast, reversible (until base removes HBr), leads to the desired amide.
-
The
-Carbon (C-Br): Thermodynamic trap. Slower, irreversible displacement, leads to "dimer" impurities.
Optimization Matrix
| Variable | Optimal Range | Mechanistic Rationale | Risk of Deviation |
| Addition Temp | -5°C to 0°C | Suppresses the activation energy required for | >10°C: Rapid formation of N-alkylated dimers. <-10°C: Reagent precipitation (DCM freezes/slurries). |
| Reaction Temp | 0°C | Allows the reaction to complete after the initial exotherm subsides. | Reflux: Promotes thermal rearrangement and displacement of the bromine by the amide nitrogen (intramolecular cyclization). |
| Reaction Time | 2 – 4 Hours | The electron-rich aniline reacts rapidly. | >6 Hours: Increases oxidative degradation (pinking/browning) and hydrolysis of the C-Br bond if moisture is present. |
Visualizing the Pathway
The following diagram illustrates the critical bifurcation point controlled by temperature.
Caption: Reaction pathway bifurcation. Green path represents the desired kinetic control (0°C). Red paths indicate thermodynamic traps triggered by heat or moisture.
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned dark brown/purple. Is the product ruined?"
Diagnosis: Oxidative degradation of the aniline starting material. Mechanism: Electron-rich anilines (like your alkoxy-aniline) are prone to oxidation by air, forming quinoid-like impurities. Solution:
-
Preventative: Purge the reaction vessel with Nitrogen or Argon before adding the aniline.
-
Corrective: These impurities are usually polar. A filtration through a short pad of silica gel (eluting with DCM) or an acidic wash (1M HCl) during workup often removes the color.
Q2: "I see a spot on TLC just above the baseline that won't go away."
Diagnosis: Formation of the "Dimer" (Secondary Amine). Mechanism: The product (amide) or the starting aniline attacked the C-Br bond of another molecule.[2] Trigger: This almost always happens if:
-
Temperature rose above 10°C during addition.[3]
-
The base (TEA/Pyridine) was added too fast or in large excess, increasing the nucleophilicity of the species. Fix: This impurity is very difficult to separate. Restart the reaction with stricter temperature control (-5°C).
Q3: "The yield is low, and I see starting material remaining even after 12 hours."
Diagnosis: Hydrolysis of the Acyl Halide. Mechanism: Bromoacetyl bromide is extremely moisture-sensitive. If your solvent (DCM/THF) wasn't anhydrous, the reagent converted to bromoacetic acid, which will not react with the aniline without a coupling agent. Validation: Check the bottle of bromoacetyl bromide. If it is cloudy or has white crystals on the cap, it is hydrolyzed. Distill the reagent or buy fresh.
Module 3: The "Gold Standard" Protocol
This protocol is designed to minimize the
Reagents:
-
4-(2-cyclohexylethoxy)aniline (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)[2]
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
DCM (Anhydrous, 10 mL/g of substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the aniline and TEA in anhydrous DCM.
-
Critical Cooling: Cool the solution to -10°C to -5°C using an ice/salt bath. Do not proceed until the internal temperature is stable.
-
Controlled Addition: Add Bromoacetyl bromide (diluted 1:1 in DCM) dropwise over 30–45 minutes.
-
Technical Note: Monitor internal temp.[3] If it spikes >0°C, stop addition and let it cool.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir for 2 hours.
-
Quench: Pour into ice-cold 1M HCl (removes unreacted aniline and amine salts).
-
Workup: Extract with DCM, wash with Sat.
(removes bromoacetic acid), then Brine. Dry over .[2][4][5]
Data Validation Table
| Checkpoint | Expected Observation | Action if Failed |
| TLC (1 hr) | New spot ( | If SM remains, add 0.1 eq reagent. |
| Color | Off-white to pale beige precipitate | If dark brown, use charcoal filtration. |
| 1H NMR | Singlet at | If doublet/multiplet, dimerization occurred. |
References
-
BenchChem Technical Support. Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline (General Aniline Acylation Protocols). Retrieved from Benchchem.com. Link
-
Organic Syntheses. N-Bromoacetamide (General Amide Synthesis via Acylation). Org.[4][6] Synth. 1951, 31, 17. Link
-
Sigma-Aldrich. 2-Bromo-N-phenylacetamide Safety & Protocol Data.Link
-
ChemicalBook. N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide Properties & Intermediates.Link
-
PubChem. 4-Bromo-3-(2-thiophen-2-ylethoxy)aniline (Structural Analog Data).Link
Sources
Technical Support Guide: Stability & Storage of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Executive Summary & Compound Profile
Compound: 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide Role: Electrophilic Alkylating Agent (Intermediate) Critical Instability Factors: Hydrolytic Dehalogenation, Photolytic Cleavage, Thermal Instability.
This guide addresses the stability challenges inherent to
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular failure points. This compound degrades primarily through hydrolysis (moisture) and photolysis (light).
Degradation Pathway Diagram
The following diagram illustrates the causality between environmental exposure and specific degradation products.
Caption: Figure 1. Mechanistic pathways showing hydrolytic conversion to the inactive alcohol and light-induced radical dimerization.
Storage & Handling Protocols (The "How")
The "Golden Standard" Storage Protocol
Adhere to this protocol to maximize shelf-life (Target: >12 months).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of spontaneous hydrolysis and thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and humidity. Oxygen can accelerate radical degradation pathways initiated by light. |
| Container | Amber Glass + Teflon Liner | Amber glass filters UV light. Teflon (PTFE) liners prevent leaching of plasticizers by the lipophilic tail. |
| Desiccation | Required | The compound is not hygroscopic itself, but surface moisture catalyzes HBr release. Store the vial inside a secondary jar with Drierite/Silica. |
Handling "Best Practices"
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.
-
Avoid Metal Spatulas: If the compound has degraded slightly (releasing HBr), it can react with iron/steel spatulas, introducing metal contaminants. Use glass or PTFE-coated tools.
Troubleshooting Guide (FAQs)
Q1: The white powder has turned yellow/brown. Is it usable?
Diagnosis: The color change indicates oxidation or radical polymerization , likely triggered by light exposure or acid buildup (HBr).
-
Impact: Purity has likely dropped below 90%. The yellow color often comes from trace bromine (
) or conjugated oligomers. -
Action: Perform a TLC check (see Section 5). If the main spot is still dominant, recrystallize (Section 6). If multiple dark spots appear, discard.
Q2: The material has clumped into a sticky solid.
Diagnosis: Hydrolysis .[1] The bromine atom has been displaced by a hydroxyl group (from water), forming the 2-hydroxy analog. This byproduct often has a lower melting point and can depress the melting point of the mixture, causing "melting" or stickiness.
-
Action: This is usually irreversible damage. Recrystallization is difficult because the alcohol impurity is structurally similar. Recommendation: Discard.
Q3: I see an extra peak in my LC-MS at [M-Br+OH].
Diagnosis: This confirms Hydrolysis .
-
Mass Shift: You will see a mass decrease of ~63 Da (Loss of Br [79/81] + Gain of OH [17]).
-
Action: If the peak area is <5%, use immediately. If >5%, purify.[2]
Analytical Validation (Self-Validating System)
Before using stored material in critical biological assays, validate its integrity.
Rapid TLC Check
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) and KMnO₄ stain (The cyclohexyl group does not stain well with UV alone, but the phenyl ring does. KMnO₄ will stain the oxidizable alkyl chain/amide).
-
Expected Result:
-
Intact: Single spot,
. -
Degraded: Spot at baseline (polar acids) or slightly lower
(hydroxy-impurity).
-
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Solvents: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilic cyclohexyl tail).
-
Detection: 254 nm.
Rescue Protocol: Recrystallization
If degradation is minor (yellowing), use this protocol to restore purity. Note: This compound is lipophilic. Unlike simple bromoacetamide, it will not dissolve in water.
Workflow Diagram
Caption: Figure 2.[3] Recrystallization workflow utilizing the solubility difference between the lipophilic product and polar degradation impurities.
Step-by-Step:
-
Dissolution: Dissolve 100 mg of compound in the minimum amount of hot Ethyl Acetate (~1-2 mL).
-
Precipitation: While keeping the solution warm, add Hexanes (or Heptane) dropwise until a faint cloudiness persists.
-
Crystallization: Remove from heat. Let it stand at room temperature for 20 mins, then move to a fridge (4°C) for 2 hours.
-
Collection: Filter the white crystals. Wash with cold Hexanes.
-
Drying: Dry under high vacuum for 4 hours to remove solvent traps.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from
-
MedChemExpress. (2025). 2-Bromoacetamide Storage and Stability Guide. Retrieved from
-
ChemicalBook. (2025).[5] 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Handling. Retrieved from
-
BenchChem. (2025).[6] Synthesis and Purification of 2-Bromoacetamide Derivatives. Retrieved from
-
Organic Syntheses. (1951).[2] N-Bromoacetamide Purification Procedures. Org. Synth. 1951, 31,[2] 17. Retrieved from
Sources
Validation & Comparative
HPLC Method Development for Purity Analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Executive Summary
Developing a purity analysis method for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide presents a distinct duality of challenges: the molecule combines a highly lipophilic tail (cyclohexyl-ether) with a chemically labile, electrophilic head (alpha-bromoacetamide).
Standard "generic" HPLC protocols often fail for this class of compounds due to two main factors:
-
On-Column Degradation: The reactive bromoacetyl group is susceptible to solvolysis in nucleophilic solvents (e.g., Methanol) and hydrolysis at neutral/basic pH.
-
Retentive Broadening: The cyclohexyl moiety exhibits excessive hydrophobic retention on standard C18 columns, leading to broad peaks and reduced sensitivity.
This guide compares a Conventional C18 Approach against an Optimized Core-Shell Phenyl-Hexyl Method . We demonstrate that the optimized method not only prevents analyte degradation but also improves resolution (
Analyte Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in robust method design.
| Feature | Chemical Moiety | Chromatographic Impact | Risk Factor |
| Lipophilicity | Cyclohexyl-ethoxy tail | High retention on C18; requires high % organic modifier. | Peak broadening; Carryover. |
| Reactivity | Electrophilic; alkylating agent. | Hydrolysis (Br | |
| Chromophore | Phenyl acetamide | UV active (~240–254 nm). | Detectable by UV/DAD. |
| Basicity | Amide Nitrogen | Weakly basic. | Potential silanol interaction (tailing) at neutral pH. |
Comparative Methodology: The "Standard" vs. The "Optimized"
We compared two distinct methodologies to highlight the necessity of specific column chemistry and mobile phase selection.
Method A: The Conventional Approach (Baseline)
A standard starting point for many labs, often resulting in artifacts.
-
Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Methanol / Water (Neutral pH).
-
Flow: Isocratic.
Method B: The Optimized Approach (Recommended)
Designed for stability and orthogonal selectivity.
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm).
-
Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid.[1]
-
Flow: Gradient.[2]
Performance Data Comparison
The following data represents the average performance metrics observed during validation studies.
| Metric | Method A (Conventional C18) | Method B (Optimized Phenyl-Hexyl) | Status |
| Total Run Time | 25.0 min | 8.5 min | Improved |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Improved |
| Resolution ( | 1.5 (Marginal) | > 4.2 (Robust) | Improved |
| Sample Stability | < 4 Hours (Degradation peaks appear) | > 48 Hours (Stable) | Critical |
| LOD (ng/mL) | 50 | 10 | Improved |
*Resolution measured between Main Peak and the Hydroxy-impurity (hydrolysis product).
Technical Analysis: Why the Optimization Works
Stability Engineering (Solvent Choice)
The
-
Correction: Method B uses Acetonitrile (ACN) , which is aprotic and non-nucleophilic, preventing solvolysis.
-
pH Control: Adding 0.1% Formic Acid lowers the pH to ~2.7. This suppresses the ionization of residual silanols on the column (reducing tailing) and stabilizes the amide bond against hydrolysis [1].
Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl)
The cyclohexyl tail is "sticky" on C18, requiring high organic content to elute. However, the Phenyl-Hexyl phase offers a dual separation mechanism:[3]
-
Hydrophobic Interaction: Retains the cyclohexyl tail (but less strongly than C18).
- Interaction: The phenyl ring of the stationary phase interacts with the phenyl ring of the analyte.[4][5] This "orthogonal" selectivity pulls the aromatic impurities away from the main peak more effectively than simple hydrophobicity [2].
Core-Shell Technology
Switching from 5 µm fully porous particles to 2.7 µm Core-Shell particles reduces the diffusion path length. This results in sharper peaks and higher theoretical plates (
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This flow illustrates the critical decision points that lead to the rejection of Method A and the selection of Method B.
Caption: Decision logic prioritizing chemical stability and selective interaction mechanisms over generic screening.
Diagram 2: Separation Mechanism & Workflow
How the optimized method physically separates the target from its critical impurities (Hydrolyzed product and Starting Material).
Caption: Elution order driven by polarity and specific pi-pi interactions on the Phenyl-Hexyl phase.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this strict protocol. This method is compliant with ICH Q2(R1) validation standards [3].
Equipment & Reagents
-
Instrument: HPLC with DAD (Diode Array Detector) or UV-Vis.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 2.7 µm, 100 x 4.6 mm.
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Diluent: 50:50 Water:ACN.
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Column Temp | 40°C (Critical for mass transfer efficiency) |
| Injection Vol | 5.0 µL |
| Detection | 254 nm (primary), 210 nm (impurity check) |
Gradient Table
| Time (min) | % Solvent B (ACN) | Description |
| 0.0 | 30 | Initial Hold |
| 6.0 | 85 | Linear Ramp (Elutes Target) |
| 6.1 | 95 | Wash Step |
| 7.5 | 95 | Hold Wash |
| 7.6 | 30 | Re-equilibration |
| 8.5 | 30 | End of Run |
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg of substance in 10 mL Acetonitrile (Do not use Methanol).
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50).
-
Stability Check: Inject the Working Standard immediately, then again after 4 hours.
-
Pass Criteria: Peak area difference < 2.0%; No new peaks > 0.1%.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Kinetic Stability and pH).
-
Waters Corporation. (2023). Phenyl-Hexyl vs C18 Selectivity. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
PubChem. (2023). Compound Summary: 2-Bromo-N-phenylacetamide derivatives. Link
Sources
Mass spectrometry (LC-MS) characterization of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
An In-Depth Technical Guide to the Mass Spectrometry (LC-MS) Characterization of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Executive Summary
This guide provides a comprehensive, technically-grounded methodology for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). As a novel compound of interest in pharmaceutical research and development, its unambiguous identification and purity assessment are critical for regulatory compliance and ensuring product safety and efficacy.[1][2] This document outlines a robust reversed-phase LC-MS/MS protocol, delves into the rationale behind instrumental parameter selection, predicts the compound's fragmentation pathways, and compares this methodology against alternative analytical techniques. The protocols described herein are designed for researchers, analytical scientists, and drug development professionals, providing a self-validating framework for confident structural elucidation and impurity profiling.
Introduction: The Analytical Imperative
This compound is a complex small molecule featuring several key functional groups: a brominated acetyl moiety, an amide linkage, a substituted aromatic ring, and a cyclohexylethoxy group. In the context of pharmaceutical development, such molecules can be active pharmaceutical ingredients (APIs), synthetic intermediates, or potential impurities.[2] The International Council for Harmonisation (ICH) guidelines mandate strict control and characterization of any impurity present in a drug substance or product.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this task, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[3][4] Its ability to provide precise molecular weight information and detailed structural data through tandem mass spectrometry (MS/MS) makes it indispensable for identifying unknowns and confirming the structure of target compounds.[5] This guide presents a foundational LC-MS/MS method, explaining the causality behind each experimental choice to ensure robust and reproducible characterization.
Physicochemical Properties & Predicted Mass
A prerequisite for any mass spectrometry analysis is the accurate calculation of the analyte's theoretical mass. This serves as the primary benchmark for identifying the correct molecular ion in the resulting spectrum.
| Property | Value |
| Chemical Formula | C₁₆H₂₂BrNO₂ |
| Average Molecular Weight | 340.26 g/mol |
| Monoisotopic Mass | 339.0885 Da |
| Theoretical [M+H]⁺ (Protonated) | 340.0958 Da |
| Theoretical [M+Na]⁺ (Sodiated) | 362.0777 Da |
Note: The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 Da (⁷⁹Br and ⁸¹Br). The [M+H]⁺ value above corresponds to the ⁷⁹Br isotope.
A Robust LC-MS/MS Methodology
The following protocol is designed as a starting point for the characterization of this compound, leveraging common platforms and chemistries to ensure broad applicability.
Rationale for Method Selection
-
Reversed-Phase Liquid Chromatography (RPLC): The target molecule is moderately non-polar due to the phenyl ring and cyclohexyl group, making it an ideal candidate for separation on a C18 stationary phase. RPLC provides excellent resolution for a wide range of small organic molecules.[6]
-
Electrospray Ionization (ESI): ESI is a "soft ionization" technique that minimizes in-source fragmentation, ensuring the molecular ion is preserved for detection.[7] The presence of an amide nitrogen provides a basic site that is readily protonated in the positive ion mode ([M+H]⁺), making ESI a highly effective ionization source for this compound.
-
Tandem Mass Spectrometry (MS/MS): By coupling two mass analyzers (e.g., in a triple quadrupole or Q-TOF instrument), we can isolate the protonated parent molecule and subject it to collision-induced dissociation (CID). The resulting fragment ions provide a structural "fingerprint" that is crucial for unambiguous identification.[8]
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
- Accurately weigh ~1 mg of this compound.
- Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform a serial dilution with 50:50 acetonitrile:water to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. Liquid Chromatography (LC) Conditions:
- LC System: UPLC/HPLC system capable of binary gradient elution.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.[9]
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Gradient:
- 0.0 min: 5% B
- 1.0 min: 5% B
- 8.0 min: 95% B
- 10.0 min: 95% B
- 10.1 min: 5% B
- 12.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Instrument: Tandem quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Gas (N₂): 800 L/hr at 350 °C.
- Full Scan (MS1) Parameters:
- Mass Range: m/z 100-500. This range comfortably covers the parent ion and expected fragments.
- Tandem MS (MS/MS) Parameters:
- Precursor Ion: m/z 340.1 (for ⁷⁹Br) and m/z 342.1 (for ⁸¹Br).
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV. Rationale: Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete structural picture.
System Suitability
Before sample analysis, inject a standard solution to verify system performance. Key metrics include peak shape (tailing factor < 2), retention time stability (RSD < 2%), and mass accuracy (< 5 ppm for high-resolution MS).
LC-MS/MS Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the LC-MS/MS characterization of the target compound.
Expected Mass Spectra and Fragmentation Analysis
Parent Ion Identification
In the full scan (MS1) spectrum, the primary signal of interest will be the protonated molecular ion, [M+H]⁺. A hallmark of this compound is the bromine isotopic pattern: two peaks of nearly equal abundance at m/z 340.1 (containing ⁷⁹Br) and m/z 342.1 (containing ⁸¹Br). The observation of this A+2 pattern is a strong confirmation of the presence of a single bromine atom.
Predicted Fragmentation Pathway (MS/MS)
Collision-induced dissociation of the m/z 340.1 precursor ion is expected to yield several characteristic fragment ions. The amide and ether linkages are the most probable sites of cleavage.
Caption: Predicted MS/MS fragmentation pathway for the target molecule.
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Rationale |
| 218.1 | [M+H - C₂H₂BrO]⁺ | Cleavage of the amide C-N bond with loss of the bromoacetyl group. This is a common and highly probable fragmentation pathway for N-acetylated aromatic compounds.[10] |
| 123.0 | [Br-CH₂-C=O]⁺ | Acylium ion formed from the bromoacetyl moiety following amide bond cleavage. Its isotopic partner at m/z 125.0 should also be present. |
| 109.1 | [H₂N-C₆H₄-OH]⁺ | Resulting from the cleavage of the ether bond in the m/z 218.1 fragment, with loss of the cyclohexyl group. |
Comparison with Alternative Characterization Techniques
While LC-MS is exceptionally powerful, orthogonal techniques provide complementary information and are often used in parallel for comprehensive structural confirmation, especially in regulatory filings.[3]
| Technique | Advantages for This Application | Limitations for This Application |
| LC-MS/MS | High Sensitivity & Specificity: Ideal for trace-level impurity detection and identification.[8] Structural Information: MS/MS provides detailed fragmentation data for confirmation.[5] Directly Applicable: No derivatization required for this non-volatile compound. | No Stereochemical Information: Cannot distinguish between stereoisomers. Limited Quantitation without Standards: Requires a reference standard for accurate quantitation. |
| GC-MS | Excellent for Volatile Impurities: Superior at detecting and quantifying residual solvents.[2] | Poor Suitability: The target molecule has a high molecular weight and low volatility, making it unsuitable for GC analysis without chemical derivatization, which adds complexity and potential for artifacts. |
| NMR Spectroscopy | Unambiguous Structure Elucidation: Provides definitive information on the carbon-hydrogen framework and atom connectivity (¹H, ¹³C, COSY, HSQC).[1] Stereochemistry: Can resolve stereoisomers. | Low Sensitivity: Requires significantly more sample (mg quantities) compared to MS (µg-ng quantities). Not a Separation Technique: Cannot resolve complex mixtures without prior separation (e.g., LC-NMR). |
Conclusion
The LC-MS/MS methodology detailed in this guide provides a robust and scientifically sound framework for the characterization of this compound. By combining high-resolution reversed-phase chromatography with the specificity of tandem mass spectrometry, this approach enables confident molecular weight determination, isotopic pattern confirmation, and detailed structural elucidation through predictable fragmentation pathways. While techniques like NMR are invaluable for absolute structural confirmation, LC-MS remains the workhorse for impurity profiling and routine characterization due to its unparalleled sensitivity and efficiency.[3][4] This guide serves as a comprehensive starting point for any scientist tasked with the analysis of this, or structurally related, pharmaceutical compounds.
References
- Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]
- Vertex AI Search. (2020, January 16). Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
- Vertex AI Search. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Vertex AI Search. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Vertex AI Search. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.
- ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode | Request PDF.
- National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC.
- ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
- Wikipedia. (n.d.). Electrospray ionization.
- OSU Chemistry. (n.d.). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. biomedres.us [biomedres.us]
- 2. biotech-spain.com [biotech-spain.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Reactivity of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide vs. Chloroacetamide Analogues
Executive Analysis: The Warhead Tuning Paradigm
Objective: This guide evaluates the chemical reactivity and proteomic selectivity of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide (referred to herein as Compound Br-1 ) against its chloro-analogue (Compound Cl-1 ).
The Verdict: Switching from a bromoacetamide to a chloroacetamide warhead represents a strategic shift from kinetic dominance to thermodynamic selectivity .
-
Compound Br-1 is a "hot" electrophile. It is ideal for initial hit discovery or labeling low-abundance proteins where fast kinetics (
) are required to outcompete rapid protein turnover. However, it carries a high risk of off-target toxicity due to indiscriminate reaction with non-catalytic cysteines and glutathione. -
Compound Cl-1 is a "tuned" electrophile. It typically exhibits a reaction rate 10–50x slower than the bromo-variant. This reduced intrinsic reactivity demands a higher binding affinity (
) to drive the reaction, effectively filtering out off-targets where the compound does not bind specifically.
Mechanistic Foundation: Structure-Reactivity Relationships (SAR)
To understand the performance difference, we must analyze the two distinct structural components driving reactivity: the Leaving Group and the Electronic Scaffold .
A. The Leaving Group (Br vs. Cl)
The reaction proceeds via an SN2 mechanism where a thiolate anion (Cys-S⁻) attacks the
| Feature | Bromoacetamide (Br-1 ) | Chloroacetamide (Cl-1 ) | Impact on Reactivity |
| Bond Strength (C-X) | ~285 kJ/mol | ~339 kJ/mol | C-Br breaks faster; lower activation energy barrier. |
| Leaving Group Stability | Br⁻ (pKa of HBr = -9) | Cl⁻ (pKa of HCl = -7) | Br⁻ is a more stable base, making it a superior leaving group. |
| Transition State | "Earlier" Transition State | "Later" Transition State | Br-1 requires less bond distortion to reach the transition state. |
B. The Electronic Scaffold (N-Phenyl Effect)
Both compounds feature an N-phenyl linker (an aniline derivative). This is critical. Unlike aliphatic amides, the nitrogen lone pair in the N-phenyl group is delocalized into the phenyl ring.
-
Consequence: The nitrogen is less able to donate electron density to the carbonyl carbon.
-
Result: The carbonyl becomes more electron-deficient, inductively pulling electrons from the
-carbon. -
Expert Insight: N-phenyl haloacetamides are significantly more reactive than their aliphatic counterparts (e.g., chloroacetamide itself). Therefore, Compound Cl-1 may still possess sufficient reactivity for covalent inhibition, whereas Compound Br-1 might be excessively reactive (chemical instability).
Experimental Validation: The Glutathione (GSH) Reactivity Assay[1]
The "Gold Standard" for assessing intrinsic reactivity (
Protocol: Determination of Intrinsic Reactivity ( )
Principle: Incubate the electrophile with excess Glutathione (GSH) and monitor the disappearance of the parent compound via LC-MS.
Reagents:
-
Buffer: PBS (pH 7.4). Crucial: pH controls the concentration of the reactive thiolate species.
-
Internal Standard: Indomethacin or Warfarin (non-reactive standard).
-
GSH Stock: 10 mM reduced glutathione in water (freshly prepared).
-
Compound Stock: 10 mM in DMSO.
Step-by-Step Workflow:
-
Preparation: Dilute Compound Br-1 and Cl-1 to 10 µM in PBS containing 100 µM GSH (1:10 ratio ensures pseudo-first-order kinetics). Final DMSO concentration should be <1%.
-
Incubation: Incubate mixtures at 37°C in a thermoshaker.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately quench aliquots with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the [M+H]+ peak of the parent and the [M+GSH]+ adduct.
-
Calculation: Plot
vs. time. The slope is .
Expected Results (Representative Data):
| Compound | Estimated | Reactivity Classification | Suitability |
| Br-1 | < 15 mins | High Reactivity | Use for initial probe discovery; high risk of metabolic instability. |
| Cl-1 | 120 - 240 mins | Tuned Reactivity | Ideal for drug candidates; requires specific binding to react. |
Proteomic Selectivity & Application
In Activity-Based Protein Profiling (ABPP), the choice between Br and Cl dictates the "net" cast by the probe.
The "Selectivity Filter" Concept
-
Compound Br-1 (The Shotgun): Due to high intrinsic reactivity, Br-1 will label catalytic cysteines and surface-exposed non-catalytic cysteines solely based on accessibility. It is useful for mapping the "ligandable" cysteome .
-
Compound Cl-1 (The Sniper): Cl-1 is too sluggish to react with transiently exposed surface cysteines. It requires the 2-cyclohexylethoxy tail to bind into a hydrophobic pocket (e.g., a kinase back-pocket or GPCR allosteric site). This binding increases the local concentration (effective molarity), allowing the reaction to occur.
-
Result: Cl-1 labeling events are highly correlated with specific binding events.
-
Experimental Recommendation: Competitive ABPP
To validate the target, perform a competitive ABPP experiment:
-
Pre-treat proteome with Compound Cl-1 (variable concentration).
-
Chase with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).
-
Click chemistry with Rhodamine-Azide
SDS-PAGE. -
Success Criteria: Cl-1 should block labeling of the specific target band at low concentrations, while leaving background bands (off-targets) untouched. Br-1 would likely fade the entire lane (non-specific blocking).
Visualizing the Mechanism & Workflow
Diagram 1: Reaction Mechanism & Transition State Difference
This diagram illustrates the
Caption: Comparative reaction pathway showing the lower activation barrier for the Bromo-analogue (Red) vs. the Chloro-analogue (Yellow).
Diagram 2: The GSH Reactivity Assay Workflow
This self-validating protocol ensures the compound's stability profile is known before cell-based assays.
Caption: Step-by-step workflow for determining intrinsic chemical reactivity (
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Foundational review on warhead reactivity and the shift from nonspecific to targeted covalent inhibitors).
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Describes the use of haloacetamides in ABPP and the reactivity differences between I/Br/Cl variants).
-
Domainex. "GSH Reactivity Assay Protocol." (Standard industry protocol for assessing electrophile stability).
-
Pals, J., et al. (2016). "Biological and chemical reactivity of haloacetamides." Environmental Science & Technology. (Provides comparative kinetic data for Bromo- vs Chloroacetamide reactivity with thiols).
-
Gowda, B. T., et al. (2009).[1] "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica. (Structural data on N-phenyl bromoacetamides, confirming the electronic environment of the amide bond).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
The Critical Hazard: Understanding the α-Bromoacetamide Moiety
The primary driver of this compound's potential toxicity is the α-bromoacetamide functional group. This moiety is a classic example of an alkylating agent .
The Mechanism of Action: The carbon atom attached to the bromine is electrophilic. It is susceptible to attack by nucleophiles, such as the amine and thiol groups found in amino acids within proteins and the nitrogenous bases of DNA. This covalent modification can disrupt cellular function, leading to potential cytotoxicity, mutagenicity, and skin sensitization. Therefore, preventing direct contact is the paramount safety objective.
Based on data from analogous compounds like 2-Bromoacetamide and N-(4-Bromophenyl)acetamide, we can infer the following potential hazards:
| Hazard Class | Anticipated Severity & Effects | Supporting Evidence |
| Acute Toxicity | Potentially toxic if swallowed. | 2-Bromoacetamide is classified as acutely toxic (Category 3) if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe. | Bromoacetamides are known skin irritants and sensitizers.[1][3] Alkylating agents can cause chemical burns. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Direct contact with powders or solutions can cause severe and potentially irreversible eye damage.[1][3] |
| Respiratory Hazard | May cause respiratory irritation. Inhalation of dust should be avoided. | The compound is a solid powder, and dust inhalation is a primary exposure risk.[3] |
| Long-Term Effects | Potential for mutagenicity due to its alkylating nature. | Alkylating agents as a class are often associated with mutagenic and carcinogenic properties.[4] |
Personal Protective Equipment (PPE): An Impenetrable Barrier
Given the anticipated hazards, a stringent PPE protocol is mandatory. Standard laboratory PPE is insufficient. The following table outlines the minimum required equipment.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double Gloving with chemotherapy-rated nitrile gloves. | The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Nitrile offers good chemical resistance.[5][6] |
| Body Protection | Disposable, solid-front, impervious laboratory gown with knit cuffs. | Prevents skin contact from spills and contamination of personal clothing. Cuffs should be tucked under the outer glove.[5][7] |
| Eye & Face Protection | Tightly-fitting safety goggles with side shields and a full-face shield. | Goggles protect against dust particles, while the face shield provides an additional barrier against splashes when handling solutions.[7][8] |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator. | Essential for weighing and handling the solid compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[1][7] |
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is as critical as its selection to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly in its solid form, must occur within a designated area and inside a certified chemical fume hood to minimize exposure.
Step 1: Preparation and Weighing
-
Designate Area: Cordon off the work area (e.g., a specific fume hood) and post signage indicating that a potent/hazardous compound is in use.
-
Pre-weigh Materials: Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood.
-
Tare Vessel: Place your receiving vessel on the analytical balance inside the hood and tare it.
-
Transfer Solid: Carefully transfer the solid compound to the vessel using a dedicated spatula. Avoid creating dust. If any powder spills on the balance, do not brush it away. Use a dampened cloth to gently wipe it up later.
-
Seal and Document: Tightly cap the primary container and the receiving vessel. Record the exact weight.
Step 2: Solubilization and Use
-
Add Solvent: Add solvent to the receiving vessel slowly via a pipette or syringe to avoid splashing.
-
Ensure Dissolution: Mix gently until the solid is fully dissolved. The compound is now in a less volatile state, but the risk of splashes remains.
-
Conduct Work: Perform all subsequent experimental steps within the fume hood.
General Handling Workflow Diagram
Caption: Step-by-step workflow for handling the compound.
Emergency and Disposal Plans
Rapid and correct response to an emergency is critical.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Response Plan
Caption: Decision tree for responding to a chemical spill.
For small powder spills, gently cover the material with a dampened absorbent pad to avoid raising dust.[9][10] Carefully sweep the dampened material into a clearly labeled hazardous waste container.[11] The spill area should then be decontaminated. A 1-5% solution of sodium thiosulfate can be used to neutralize residual bromo-compound, followed by a standard soap and water wash.[12] All cleanup materials must be disposed of as hazardous waste.[13]
Storage and Waste Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for hazardous chemicals.[14][15] Given the light and heat sensitivity of related compounds, storing it protected from light in a refrigerator is a prudent measure.[9]
-
Disposal: All waste, including empty stock containers, contaminated PPE, and spill cleanup debris, is considered hazardous. It must be collected in sealed, properly labeled containers and disposed of through your institution's hazardous waste management program.[2][16] Do not mix with other waste streams.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. Available at: [Link]
-
OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. Available at: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. Available at: [Link]
-
N-Bromoacetamide | C2H4BrNO - PubChem - NIH. Available at: [Link]
-
n-bromoacetamide - Organic Syntheses Procedure. Available at: [Link]
-
Chemical Spill | Division of Research Safety - University of Illinois. Available at: [Link]
-
SAFETY DATA SHEET for 2-Bromoacetamide - Fisher Scientific (alternative). Available at: [Link]
-
Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC. Available at: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. Available at: [Link]
-
Bromine: incident management - GOV.UK. Available at: [Link]
-
Cleaning up a spill | Compliance and Risk Management - Kent State. Available at: [Link]
-
Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Available at: [Link]
-
Personal Protective Equipment When Working with chemotherapy Drugs | HALYARD. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. halyardhealth.com [halyardhealth.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. ushazmatrentals.com [ushazmatrentals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
